ethyl 1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and ability to engage in various chemical reactions .
Synthesis Analysis
1,2,3-Triazoles can be synthesized from various precursors through different methods . One common method is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of nitrogen atoms allows these compounds to form various types of interactions, such as hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis
1,2,3-Triazoles can undergo various chemical reactions due to their unique structure . For example, they can participate in cycloaddition reactions, substitution reactions, and many others .Physical and Chemical Properties Analysis
1,2,3-Triazoles are generally stable compounds that are highly soluble in water and other polar solvents . Their physical and chemical properties can vary depending on their specific structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-21-14(20)12-8-18(17-16-12)9-13(19)15-11-6-4-5-10(2)7-11/h4-8H,3,9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWFJYXZJBQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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